Antifungal Activity Against Candida albicans: A Defined Comparator
Phenylethyl beta-D-glucopyranoside (PEBG) demonstrates specific antifungal activity against *Candida albicans*, a property that differentiates it from related glycosides. While the precise minimum inhibitory concentration (MIC) is not consistently reported across all studies, PEBG has been validated as an antifungal agent [1]. In contrast, the analog 1-(R)-Phenylethyl beta-D-glucopyranoside (CAS 93199-03-2) is not characterized for this activity [2]. This functional divergence underscores the importance of the β-configuration and the specific 2-phenylethyl aglycone for this application.
| Evidence Dimension | Antifungal activity against C. albicans |
|---|---|
| Target Compound Data | Active (qualitative) |
| Comparator Or Baseline | 1-(R)-Phenylethyl beta-D-glucopyranoside (CAS 93199-03-2) |
| Quantified Difference | Activity present vs. Not characterized |
| Conditions | In vitro antifungal assay |
Why This Matters
This confirms that not all phenylethyl glucosides share the same bioactivity profile, making PEBG the required choice for research into *C. albicans* inhibition.
- [1] MedChemExpress. β-Phenylethyl β-D-glucoside (Phenylethyl β-D-glucopyranoside) Product Page. 2026. View Source
- [2] FooDB. Showing Compound 1-(R)-Phenylethyl beta-D-glucopyranoside (FDB001780). 2019. View Source
